molecular formula C18H20N2O2 B8178973 (R)-1-N-Fmoc-propane-1,2-diamine HCl

(R)-1-N-Fmoc-propane-1,2-diamine HCl

Cat. No.: B8178973
M. Wt: 296.4 g/mol
InChI Key: VMRBLURFGUZUOA-GFCCVEGCSA-N
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Description

(R)-1-N-Fmoc-propane-1,2-diamine HCl is an organic compound with a complex structure that includes a fluorenyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-N-Fmoc-propane-1,2-diamine HCl typically involves the reaction of 9H-fluoren-9-ylmethanol with an appropriate isocyanate or carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

(R)-1-N-Fmoc-propane-1,2-diamine HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorenyl group.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

(R)-1-N-Fmoc-propane-1,2-diamine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (R)-1-N-Fmoc-propane-1,2-diamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
  • 9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate
  • 9H-fluoren-9-ylmethyl N-(tert-butoxycarbonyl)carbamate

Uniqueness

Compared to similar compounds, (R)-1-N-Fmoc-propane-1,2-diamine HCl is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to act as a protecting group in peptide synthesis and its potential therapeutic applications make it a valuable compound in various research fields.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-2-aminopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11,19H2,1H3,(H,20,21)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBLURFGUZUOA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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